(S)-ethyl 2-(isopropylamino)propanoate
Description
(S)-Ethyl 2-(isopropylamino)propanoate is a chiral ester derivative featuring an isopropylamino group at the β-position of the propanoate backbone. The (S)-configuration at the stereogenic center influences its physicochemical and biological properties, such as solubility, stability, and receptor binding affinity. Potential applications include use as a pharmaceutical intermediate or pesticide precursor, inferred from structurally related propanoate esters in .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-(propan-2-ylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m0/s1 |
InChI Key |
JBIONIMUHCHUOW-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(C)C |
Canonical SMILES |
CCOC(=O)C(C)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Amino-Substituted Propanoates and Ethanolamines
Key Observations :
- Functional Group Impact: The ethyl ester in this compound enhances lipophilicity compared to alcohol derivatives like 2-(ethylpropylamino)ethanol, which may improve membrane permeability . Chloride-containing analogs (e.g., 2-(diisopropylamino)ethyl chloride) exhibit higher reactivity, making them intermediates in quaternary ammonium synthesis .
- Stereochemical Influence: The (S)-configuration distinguishes it from racemic mixtures (e.g., fenoxaprop ethyl ester), which may exhibit reduced target specificity in pesticidal or pharmacological contexts .
Pharmacological and Industrial Analogs
Beta-Blocker Derivatives ()
Compounds such as 1-[4-(2-hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol share the isopropylamino motif but incorporate aryloxypropanol moieties typical of beta-adrenergic antagonists. Key differences include:
- pH Stability : The sample solution of related compounds exhibits a pH range of 4.5–6.5, suggesting moderate acid-base stability for formulations .
- Bioactivity : Unlike the ester-based (S)-ethyl derivative, beta-blockers rely on hydroxyl and aryl groups for receptor binding, highlighting divergent structure-activity relationships .
Organophosphorus Compounds ()
Phosphonothiolate derivatives (e.g., O-Ethyl S-2-dipropylaminoethyl ethylphosphonothiolate) feature phosphorus centers and quaternary ammonium groups. These compounds are typically neurotoxic, acting as acetylcholinesterase inhibitors, contrasting with the likely milder pharmacological profile of the (S)-ethyl propanoate .
Physicochemical Properties
- Solubility: Esters like this compound are less polar than alcohol analogs (e.g., 2-diisopropylaminoethanol) but more lipophilic than chloride derivatives.
- Thermal Stability : Loss on drying data () for related compounds suggest stability under vacuum at 65°C, a property likely shared due to structural similarities .
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